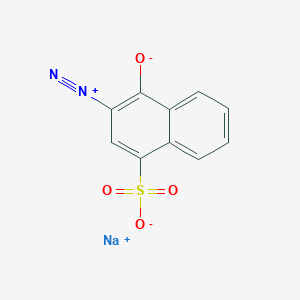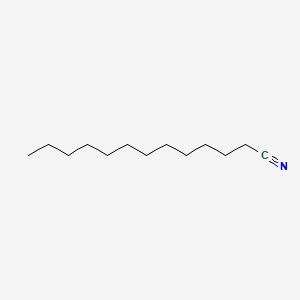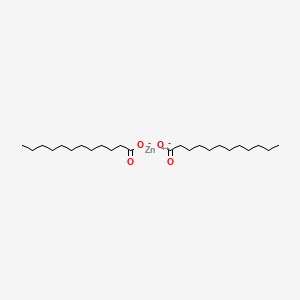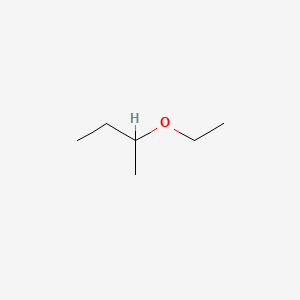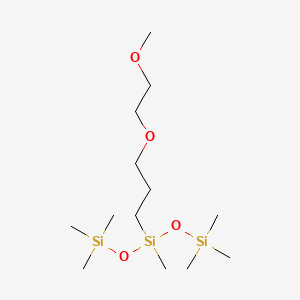
2',3'-O-Isopropylidenecytidine
Overview
Description
2',3'-O-Isopropylidenecytidine, also known as IC, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been investigated for its antiviral, antitumor, and antiproliferative properties. In
Scientific Research Applications
1. Chemical Synthesis and Biological Properties
2',3'-O-Isopropylidenecytidine has been a subject of interest in chemical synthesis and biological studies. A notable application involves its synthesis for investigating its biological properties. For instance, Ivanov et al. (2010) synthesized 4'-fluoro-2',3'-O-isopropylidenecytidine and explored its effectiveness as an inhibitor of HCV RNA-dependent RNA polymerase and as a substrate for NTPase reaction (Ivanov et al., 2010).
2. DNA Adduct Formation and Mutagenicity
Research has also focused on the interaction of this compound with other compounds and its implications for DNA adduct formation and mutagenicity. Koskinen et al. (2000) studied the alkylation of 2'-deoxycytidine by styrene oxide, revealing insights into the mutagenicity of such interactions (Koskinen, Calebiro & Hemminki, 2000).
3. Spectroscopy and Molecular Dynamics
Spectroscopic techniques have been employed to study the protonated forms of nucleosides, including this compound. Filippi et al. (2013) utilized IRMPD spectroscopy to probe these nucleosides, offering insights into their molecular dynamics and stability (Filippi et al., 2013).
4. Radiosensitization for Tumor Therapy
Further research has been conducted to understand the role of fluorinated nucleosides, including compounds structurally similar to this compound, in radiosensitization for tumor therapy. Kopyra et al. (2014) discussed how such compounds, when incorporated into DNA, might enhance the effectiveness of radiation therapy in cancer treatment (Kopyra, Keller & Bald, 2014).
Mechanism of Action
Target of Action
The primary target of 2’,3’-O-Isopropylidenecytidine is the enzyme cytidine deaminase . This enzyme plays a crucial role in the production of uridine, a nucleoside that is a necessary component for RNA synthesis .
Mode of Action
2’,3’-O-Isopropylidenecytidine interacts with its target, cytidine deaminase, by inhibiting its activity . This inhibition leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .
Biochemical Pathways
The biochemical pathways affected by 2’,3’-O-Isopropylidenecytidine are primarily those involved in the synthesis of RNA . By inhibiting cytidine deaminase, 2’,3’-O-Isopropylidenecytidine disrupts the normal production of uridine, thereby affecting the synthesis of RNA .
Result of Action
The molecular and cellular effects of 2’,3’-O-Isopropylidenecytidine’s action primarily involve the disruption of RNA synthesis .
properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNZQSYVIVHU-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2',3'-O-Isopropylidenecytidine primarily used for in scientific research?
A1: this compound serves as a valuable starting material or intermediate in the synthesis of various nucleoside analogues. These analogues are often investigated for their potential as antiviral or anticancer agents. [, , , ]
Q2: How does the isopropylidene group in this compound influence its reactivity?
A2: The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of cytidine. This protection allows for selective chemical modifications at other positions within the molecule, such as the 5' hydroxyl group or the cytosine base. [, ]
Q3: Can you provide an example of a synthetic route where this compound is utilized?
A3: One example is the synthesis of 5'-O-(substituted) sulfamoyl pyrimidine nucleosides. In this process, this compound reacts with N-isopropylsulfamoyl chloride to yield 5'-O-[N-(isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine. This intermediate can then be further modified and deprotected to obtain various sulfamoyl pyrimidine nucleoside analogues with potential antiviral activity. []
Q4: Has this compound been investigated as a substrate for DNA polymerases?
A4: Yes, the 5'-triphosphate derivative of this compound has been studied as a potential termination substrate for DNA polymerases. Research suggests that it can inhibit DNA synthesis catalyzed by reverse transcriptase and DNA polymerase beta. Interestingly, its moiety has been observed to be incorporated into DNA strands in place of deoxythymidine monophosphate (dTMP) residues. []
Q5: Are there any studies exploring the effects of modifying the cytosine base in this compound?
A5: Absolutely. Researchers have explored the synthesis of 5-hydroxymethyl pyrimidines and their corresponding nucleosides. One study demonstrated the efficient hydroxymethylation of this compound using paraformaldehyde under microwave irradiation. This modification of the cytosine base can potentially lead to analogues with altered biological properties. []
Q6: What are the potential implications of incorporating this compound derivatives into DNA strands?
A6: Incorporating nucleoside analogues, particularly those that can act as termination substrates, can disrupt DNA synthesis. This disruption can be particularly detrimental to rapidly dividing cells, such as those found in viruses or cancerous tumors, making them potential targets for antiviral or anticancer therapies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




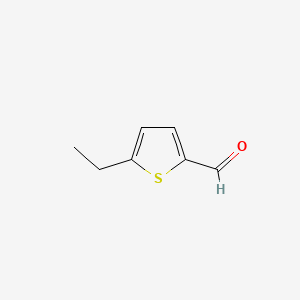
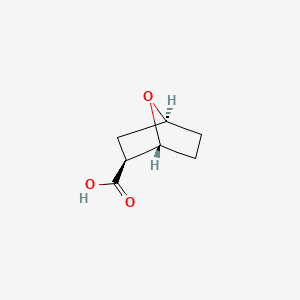
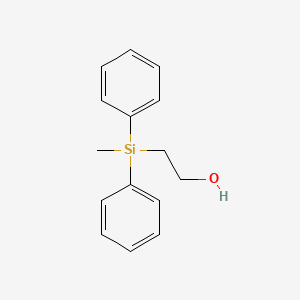
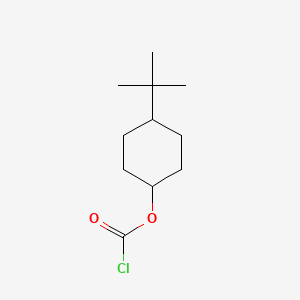
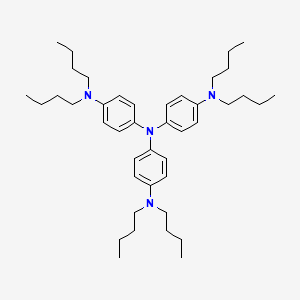
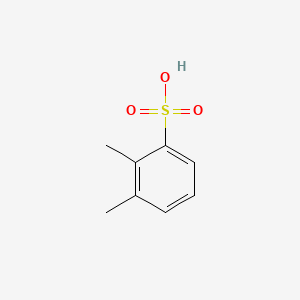

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
